

Spectroscopic Profile of 3-Propoxyphenol: A Technical Guide

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Compound of Interest

Compound Name: 3-Propoxyphenol

Cat. No.: B1365604

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This technical guide provides a comprehensive overview of the spectroscopic data for the aromatic compound **3-propoxyphenol**. Due to the limited availability of experimental spectra in public databases, this document presents predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside expected Infrared (IR) absorption bands. These predictions are based on established spectroscopic principles and computational models, offering valuable insights for the identification and characterization of this molecule. Detailed, generalized experimental protocols for obtaining such spectra are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **3-propoxyphenol**. These values were generated using computational algorithms and should be considered as estimates. Experimental verification is recommended for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectral Data for **3-Propoxyphenol**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.15	t	1H	Ar-H
~6.70	d	1H	Ar-H
~6.65	d	1H	Ar-H
~6.55	s	1H	Ar-H
~5.00	s (broad)	1H	-OH
~3.90	t	2H	-O-CH ₂ -
~1.80	sextet	2H	-CH ₂ -CH ₃
~1.05	t	3H	-CH ₃

Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Predictions are based on computational models.

Table 2: Predicted ¹³C NMR Spectral Data for **3-Propoxyphenol**

Chemical Shift (ppm)	Assignment
~159.5	Ar-C-O (propoxy)
~156.0	Ar-C-OH
~130.0	Ar-CH
~108.0	Ar-CH
~107.5	Ar-CH
~102.0	Ar-CH
~70.0	-O-CH ₂ -
~22.5	-CH ₂ -CH ₃
~10.5	-CH ₃

Solvent: CDCl₃. Predictions are based on computational models.

Infrared (IR) Spectroscopy

Table 3: Expected Key IR Absorption Bands for **3-Propoxyphenol**

Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
3550-3200	Strong, Broad	O-H Stretch	Phenolic -OH
3100-3000	Medium	C-H Stretch	Aromatic C-H
2960-2850	Medium-Strong	C-H Stretch	Aliphatic C-H
1600-1450	Medium-Strong	C=C Stretch	Aromatic Ring
1260-1180	Strong	C-O Stretch	Aryl Ether
1150-1000	Strong	C-O Stretch	Aliphatic Ether

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for **3-Propoxyphenol**

m/z	Predicted Fragment	Notes
152	[M] ⁺	Molecular Ion
110	[M - C ₃ H ₆] ⁺	Loss of propene via McLafferty rearrangement
109	[M - C ₃ H ₇] ⁺	Loss of propyl radical
81	[C ₆ H ₅ O] ⁺	
53	[C ₄ H ₅] ⁺	

Ionization Mode: Electron Ionization (EI). Fragmentation patterns are predicted based on common pathways for phenolic ethers.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These methods are standard for the analysis of phenolic compounds and can be adapted for **3-propoxyphenol**.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **3-propoxyphenol** in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a standard 5 mm NMR tube.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm).
- Data Acquisition:
 - Acquire ^1H NMR spectra on a 400 MHz or higher field NMR spectrometer.
 - Typical parameters for ^1H NMR include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Acquire ^{13}C NMR spectra on the same instrument, typically requiring a larger number of scans due to the lower natural abundance of the ^{13}C isotope. Proton decoupling is generally used to simplify the spectrum.
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the signals.

IR Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR): Place a small drop of neat liquid **3-propoxyphenol** directly onto the ATR crystal.
- Data Acquisition:
 - Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
 - Typically, spectra are collected over a range of 4000-400 cm^{-1} .
 - Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

- A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

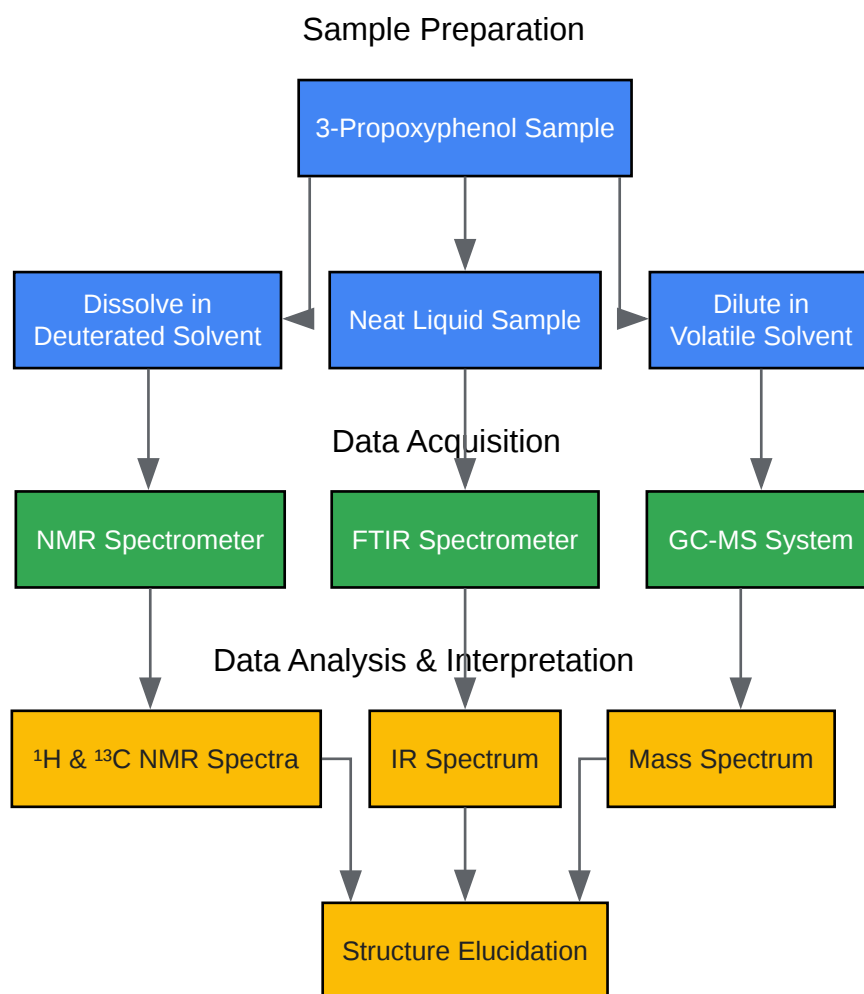
Mass Spectrometry

- Sample Introduction: Introduce a dilute solution of **3-propoxyphenol** in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, often via a gas chromatography (GC) system for separation and purification.
- Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. Propose fragmentation pathways consistent with the observed peaks.

Visualizations

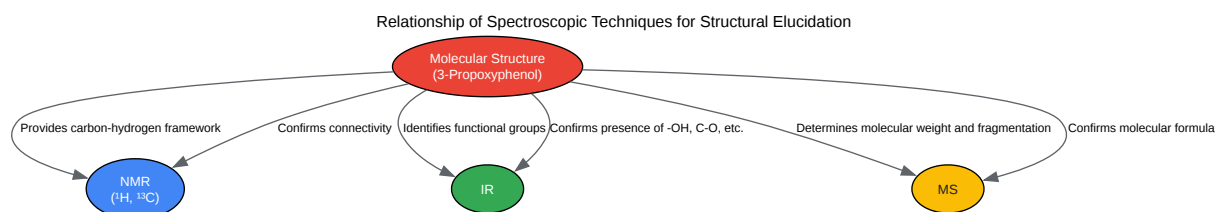
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the different spectroscopic techniques.

General Workflow for Spectroscopic Analysis



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Caption: Workflow for the spectroscopic analysis of **3-propoxyphenol**.



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Caption: Interrelation of spectroscopic methods for structure determination.

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